N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a benzoxazepine-derived sulfonamide compound characterized by a fused bicyclic system. The benzoxazepine core consists of a seven-membered oxazepine ring (containing oxygen and nitrogen) fused to a benzene ring. Key structural features include:
- A 4-ethyl substituent on the oxazepine nitrogen.
- A ketone group at position 5 of the oxazepine ring.
- A sulfonamide (-SO₂NH-) linkage at position 7 of the benzoxazepine system.
- A 2-methoxy-4,5-dimethylbenzenesulfonamide moiety, which introduces steric bulk and electronic modulation via methoxy and methyl groups.
Its synthesis likely involves multi-step reactions, including sulfonamide coupling and oxazepine ring formation, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-5-22-8-9-27-17-7-6-15(12-16(17)20(22)23)21-28(24,25)19-11-14(3)13(2)10-18(19)26-4/h6-7,10-12,21H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBPKHHNKCAKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydrobenzo[f][1,4]oxazepine core with an ethyl substituent and a sulfonamide group. The presence of these functional groups is believed to enhance its pharmacological properties. The molecular formula is with a molecular weight of 362.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O4S |
| Molecular Weight | 362.43 g/mol |
| Chemical Structure | Tetrahydrobenzo[f][1,4]oxazepine core |
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Cell Differentiation : Studies have shown that related compounds can induce differentiation in acute myeloid leukemia (AML) cells. This suggests potential applications in cancer therapy by promoting the maturation of malignant cells into non-proliferative forms .
- Immune Modulation : The compound may modulate immune responses by upregulating CD11b expression in specific cell lines. This could enhance the immune system's ability to target cancer cells or pathogens.
- Kinase Inhibition : The oxazepine core is associated with kinase inhibition activities. Compounds with similar structures have demonstrated selective inhibition against various kinases involved in cancer proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications for therapeutic applications:
- Acute Myeloid Leukemia (AML) : A study explored the differentiation-inducing properties of oxazepine derivatives in AML cells. The results indicated that specific structural modifications could enhance biological activity and stability .
- Cancer Therapy : Research on similar sulfonamide derivatives revealed their potential as anticancer agents by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Comparison with Similar Compounds
Structural Features :
- Shares the same benzoxazepine core and 4-ethyl substituent as the target compound.
- Differs in the sulfonamide substituent: a 4-ethoxybenzenesulfonamide group replaces the 2-methoxy-4,5-dimethylbenzenesulfonamide.
Molecular Data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂O₅S |
| Molecular Weight | 390.5 g/mol |
| Key Substituents | 4-ethoxy (sulfonamide benzene) |
Implications :
Compound 2: 3,4-Dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
Structural Features :
- Retains the benzoxazepine core but substitutes the 4-ethyl group with a 4-methyl .
- Sulfonamide moiety: 3,4-dimethoxybenzenesulfonamide , introducing two methoxy groups at positions 3 and 3.
Molecular Data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₆S¹ |
| Molecular Weight | ~392.4 g/mol (estimated) |
| Key Substituents | 3,4-dimethoxy (sulfonamide benzene), 4-methyl (oxazepine) |
Implications :
- 3,4-Dimethoxy groups increase electron density on the sulfonamide benzene, which may enhance hydrogen-bonding interactions but reduce metabolic stability .
General Trends and Substituent Effects
Table 1: Comparative Analysis of Key Features
Key Observations :
Oxazepine Substituents :
- Ethyl vs. methyl groups influence steric bulk and metabolic pathways. Ethyl groups (target, Compound 1) may prolong half-life due to reduced oxidative metabolism .
Sulfonamide Substituents: Electron-donating groups (methoxy, methyl) modulate solubility and receptor affinity. Dimethoxy groups (Compound 2) enhance polarity but may limit membrane permeability .
Q & A
Q. How can environmental fate studies be structured to assess its persistence in aqueous systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
